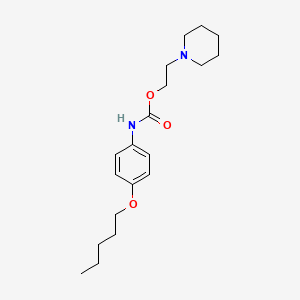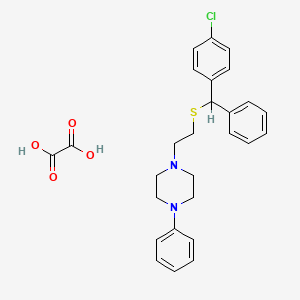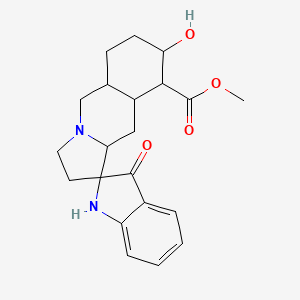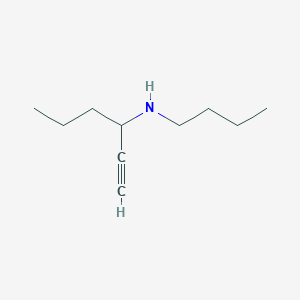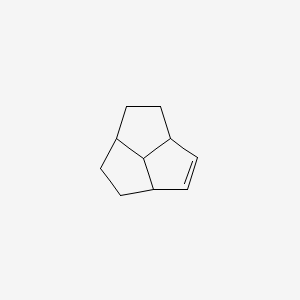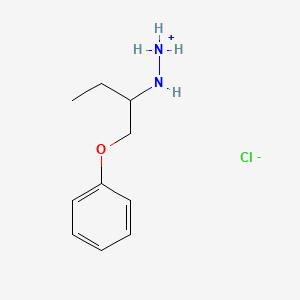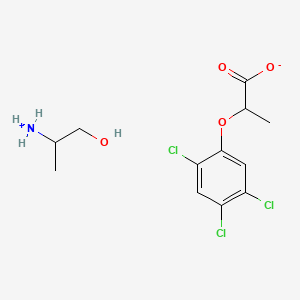
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is a compound that combines the properties of a quaternary ammonium ion and a chlorophenoxy herbicide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-hydroxypropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2,4,5-trichlorophenoxy)propanoic acid+1-hydroxypropan-2-ylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a herbicide.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts by disrupting the growth and development of plants. It interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The molecular targets include enzymes and receptors involved in plant growth regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another chlorophenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar chemical structure and herbicidal activity.
Glyphosate: A widely used herbicide with a different mechanism of action but similar applications.
Uniqueness
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is unique due to its combination of a quaternary ammonium ion and a chlorophenoxy herbicide. This dual functionality may provide enhanced activity and specificity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53404-13-0 |
|---|---|
Molekularformel |
C12H16Cl3NO4 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C3H9NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3(4)2-5/h2-4H,1H3,(H,13,14);3,5H,2,4H2,1H3 |
InChI-Schlüssel |
VHWQUDILEMEHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)[NH3+].CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


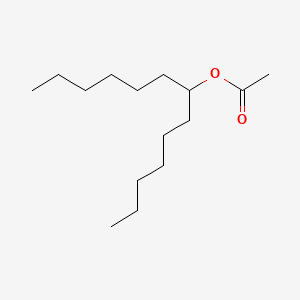
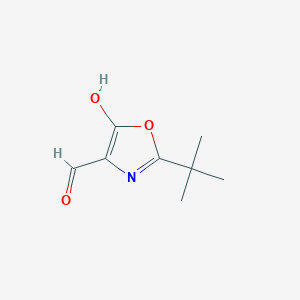
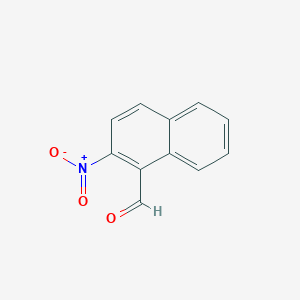
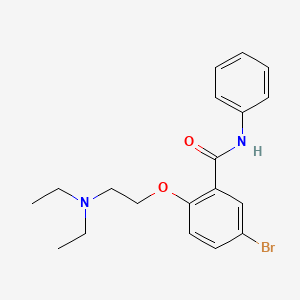
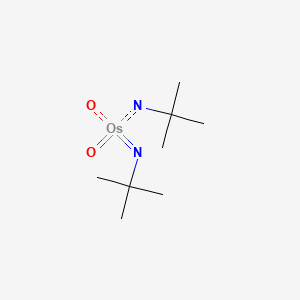
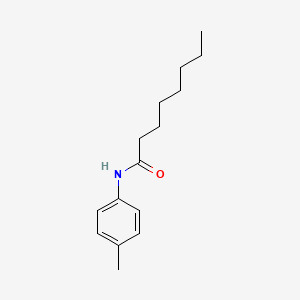
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
